1,4-Dioxa-7-azaspiro[4.5]dec-9-ene
Description
Significance of Spirocyclic Scaffolds in Modern Organic Chemistry
Spirocyclic scaffolds, characterized by two rings connected by a single common atom, are of significant interest in modern organic chemistry. Their rigid and well-defined three-dimensional geometry provides a unique framework for the precise spatial arrangement of functional groups, a critical factor in designing molecules with specific biological activities. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. Consequently, spirocyclic motifs are found in a wide array of natural products and have been integrated into the design of novel therapeutic agents. The inherent chirality of many spirocycles also presents opportunities for the development of stereoselective syntheses and the exploration of stereoisomer-specific biological effects.
Architectural Features of Dioxa-Azaspiro[4.5]decane Core Structures
The 1,4-Dioxa-7-azaspiro[4.5]decane core, as the name suggests, features a spirocyclic system composed of a five-membered dioxolane ring and a six-membered piperidine (B6355638) ring, sharing a common carbon atom. The "1,4-dioxa" designation indicates the presence of two oxygen atoms at the 1 and 4 positions of the five-membered ring, typically forming a ketal or acetal. The "7-aza" indicates a nitrogen atom at the 7-position of the six-membered ring.
The specific compound of interest, 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene , introduces a double bond between carbons 9 and 10 of the piperidine ring. This unsaturation flattens a portion of the six-membered ring, influencing its conformational flexibility and the spatial orientation of substituents. This feature can be crucial for its interaction with biological targets.
Derivatives of the saturated 1,4-Dioxa-7-azaspiro[4.5]decane have been synthesized and evaluated for various potential applications. For instance, the synthesis of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes has been explored to develop potential dopamine (B1211576) agonists. nih.gov In these studies, the spirocyclic core serves as a scaffold to position pharmacophoric groups, such as indolylmethyl, in a specific orientation. nih.gov
Current Research Landscape and Future Directions for this compound
While the broader class of oxa-azaspiro[4.5]decanes has been a subject of investigation, specific research on This compound is limited in the current scientific literature. Much of the existing research focuses on the isomeric 1,4-Dioxa-8-azaspiro[4.5]decane and its derivatives, which have shown promise as radioligands for sigma-1 receptors in tumor imaging. nih.gov Additionally, research into related spirocyclic systems like 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones has demonstrated their potential as anticancer agents. mdpi.commdpi.com
The lack of specific studies on This compound presents a clear opportunity for future research. Key areas for investigation would include the development of efficient synthetic routes to this unsaturated spirocycle and its derivatives. The introduction of the double bond offers a site for further functionalization, potentially leading to a diverse library of new compounds.
Future research should also focus on the biological evaluation of This compound and its analogues. Given the biological activities observed in related spirocyclic systems, it would be valuable to screen these new compounds for a range of therapeutic applications, including as antifungal agents, anticancer agents, and modulators of central nervous system targets. nih.gov Computational studies could also be employed to predict the binding affinities and potential biological targets of this novel spirocyclic scaffold.
Compound Data
| Property | Value |
|---|---|
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Data Type | Predicted Values |
|---|---|
| XLogP3-AA | -0.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1,4-dioxa-9-azaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C7H11NO2/c1-2-7(6-8-3-1)9-4-5-10-7/h1-2,8H,3-6H2 |
InChI Key |
WMYNGOCEOPOHND-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)CNCC=C2 |
Canonical SMILES |
C1COC2(O1)CNCC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Dioxa 7 Azaspiro 4.5 Dec 9 Ene and Analogous Structures
Strategies for Spirocyclic Framework Construction
The construction of the spiro[4.5]decane core is a key challenge in the synthesis of these compounds, primarily due to the creation of a quaternary spirocyclic carbon center. Several elegant strategies have been developed to address this, including direct annulation reactions, tandem and cascade processes, and specialized cyclization methods.
Formation of the Spirocyclic Ring System
The direct formation of the spirocyclic ring system often involves the annulation of a pre-existing cyclic ketone or a derivative thereof. One common strategy is the use of a [4+2] cycloaddition, or Diels-Alder reaction, where a diene is reacted with a dienophile to form a six-membered ring. For instance, an exocyclic dienophile can react with a diene to construct a spirocyclic moiety containing a six-membered ring. nih.gov Another approach involves ring-rearrangement metathesis (RRM) of substrates like 7-azanorbornenes, which can be manipulated to form the desired spiro[4.5]decane systems. nih.govresearchgate.net This method provides a pathway to spirocyclic compounds that may be useful in the synthesis of peptidomimetics. nih.gov
Furthermore, ipso-annulation presents an attractive method for synthesizing spirocyclic compounds with a quaternary carbon center. researchgate.net This intramolecular cyclization can lead to a wide range of spirocyclohexadienones, which serve as versatile intermediates for more complex molecules. researchgate.net
Aza-Annulation and Cyclization Reactions
Aza-annulation and cyclization reactions are specifically designed to introduce the nitrogen-containing ring of the azaspirocycle. The aza-Prins cyclization is one such method, which has been utilized in a one-pot umpolung allylation/aza-Prins reaction of N-2,2,2-trifluoroethylisatin ketimines to produce six-membered spiro azacyclic oxindoles. sci-hub.seacs.org This approach is significant as it expands the scope of the traditional aza-Prins reaction, which typically involves amines and aldehydes. acs.org
Another important reaction is the aza-Corey–Chaykovsky reaction, which has been successfully employed for the synthesis of chiral spiro-aziridine oxindoles from isatin-derived N-tert-butanesulfinyl ketimines with high diastereoselectivity. acs.org These spiro-aziridines can then be further elaborated into more complex spirocyclic systems.
Approaches for Incorporating the 1,4-Dioxa Moiety
The 1,4-dioxa moiety, a key feature of the target compound, is typically introduced through the protection of a ketone functionality as a cyclic ketal. This is a common and effective strategy in organic synthesis.
A widely used method involves the ketalization of a cyclohexanone (B45756) derivative with ethylene (B1197577) glycol. For example, the industrial synthesis of the antihypertensive drug Guanadrel involves the ketalization of cyclohexanone with 3-chloro-1,2-propanediol (B139630) to form a 2-chloromethyl-1,4-dioxaspiro[4.5]decane derivative. preprints.org Similarly, the synthesis of 1,4-dioxa-8-azaspiro[4.5]decane, a related structure, utilizes the protection of the ketone in 4-piperidone (B1582916) as an ethylene ketal. sigmaaldrich.com This transformation is typically acid-catalyzed and is a robust method for installing the 1,4-dioxolane ring.
An alternative approach involves iodocyclization of alkenyl alcohols, which has been developed as a general method for preparing oxa-spirocycles. nih.gov This method has been used to synthesize over 150 oxa-spirocyclic compounds and offers a practical route to this class of molecules. nih.gov
Methods for Introducing the Azacyclic Ring (7-aza position)
The introduction of the nitrogen atom at the 7-position of the spiro[4.5]decane system can be achieved through various synthetic routes, often starting from a pre-formed piperidine (B6355638) or a precursor that can be cyclized to form the azacyclic ring.
One straightforward method involves the alkylation of a pre-existing piperidine ring. For instance, in the synthesis of certain dopamine (B1211576) agonists, 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes were prepared via alkylation of the pyrrolidine (B122466) enamine of ethyl 3-oxopiperidine-1-carboxylate. nih.gov
Synthetic Routes Specifically for the Dec-9-ene Unsaturated Feature
Introducing the double bond at the 9-position of the decane (B31447) ring requires specific synthetic strategies, often involving elimination reactions or the use of unsaturated starting materials.
One potential route could involve the dehydration of a corresponding alcohol at the C9 or C10 position. Another approach would be the elimination of a suitable leaving group, such as a halide or a sulfonate ester, from the C9 or C10 position.
While direct synthetic examples for 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene are not extensively detailed in the provided search results, the construction of the spiro[4.5]decane skeleton with unsaturation has been explored. For example, Rh(I) complex-catalyzed dimerization of ene-vinylidenecyclopropanes has been shown to construct a series of products containing spiro[4.5]decane skeletons. researchgate.net Furthermore, domino reactions between azadienes and a Nazarov reagent have been developed to obtain spiro[4.5]decane derivatives, which could potentially be adapted to introduce the desired unsaturation. researchgate.net
The synthesis of related unsaturated spirocycles often utilizes metathesis reactions. Ring-closing metathesis (RCM) is a powerful tool for forming cyclic olefins and has been used in the synthesis of various spirocyclic compounds. researchgate.net
Olefin Metathesis and Related Transformations
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic and spirocyclic systems, including those containing nitrogen and oxygen heteroatoms. arkat-usa.orgnih.govacs.org This strategy typically involves the use of ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, to facilitate the formation of a carbon-carbon double bond from a diene precursor.
In the context of synthesizing spiro[4.5]decane derivatives, RCM can be employed to form the piperidine ring. This involves the preparation of a precursor containing two terminal alkene functionalities, which then undergoes intramolecular cyclization. For instance, a diallylated intermediate can be subjected to RCM to forge the spirocyclic core, leaving a double bond within the newly formed ring that can be further manipulated. arkat-usa.orgresearchgate.net
The efficiency and stereoselectivity of RCM can be influenced by the choice of catalyst and reaction conditions. Modern catalyst development has led to systems that can promote Z-selective or E-selective ring-closing, offering greater control over the geometry of the resulting double bond. nih.gov
Table 1: Examples of Ring-Closing Metathesis for Spirocycle Synthesis
| Catalyst | Substrate Type | Product Type | Yield (%) | Reference |
| Grubbs' Catalyst | Diallyl derivatives | Spirocyclopentenyl compounds | Varies | arkat-usa.orgresearchgate.net |
| Ruthenium Carbene | Diene precursors | Macrocyclic alkenes | up to 97% Z-selectivity | nih.gov |
| Molybdenum-based | Diene precursors | Macrocyclic alkenes | High E-selectivity | nih.gov |
Controlled Elimination Reactions
The introduction of the C9-C10 double bond in this compound can be achieved through controlled elimination reactions. A common strategy involves the dehydration of a corresponding alcohol precursor, such as 1,4-dioxa-7-azaspiro[4.5]decan-10-ol. This approach often requires acidic conditions to protonate the hydroxyl group, converting it into a good leaving group (water). google.com
The regioselectivity of the elimination is a critical factor. Depending on the substitution pattern and the reaction conditions, the formation of the desired Δ⁹-alkene may compete with the formation of other isomers. The choice of acid and solvent can play a significant role in directing the outcome of the reaction. For instance, working at a controlled pH can be crucial to prevent undesired side reactions like the dehydration of 4-hydroxypiperidines to Δ³-piperidines. google.com
Alternatively, the elimination of other leaving groups, such as tosylates or halides, from the C10 position can also be employed to generate the double bond. These methods often proceed under basic conditions.
Precursor Design for Double Bond Formation
The successful synthesis of this compound relies heavily on the rational design of its precursors. acs.org A key precursor would be a suitably protected 4-piperidone derivative, which can be converted to the spirocyclic ketal, 1,4-dioxa-8-azaspiro[4.5]decane. nih.govmahidol.ac.th The functionality required for the subsequent introduction of the double bond must be incorporated into this precursor.
For an elimination-based strategy, a precursor bearing a hydroxyl group or another suitable leaving group at the C4 position of the piperidine ring (which becomes the C10 position of the spirocycle) is necessary. Such precursors can be synthesized from readily available starting materials. For example, 3-oxopiperidine-1-carboxylate can serve as a key intermediate for the synthesis of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes. acs.org
For an RCM approach, the precursor must contain two olefinic tethers. These can be introduced by the diallylation of a suitable active methylene (B1212753) compound. arkat-usa.org
Stereoselective and Enantioselective Synthesis of Spiro[4.5]decane Derivatives
The development of stereoselective and enantioselective methods for the synthesis of spiro[4.5]decane derivatives is of significant interest due to the importance of chirality in biologically active molecules. researchgate.netmdpi.comacs.orgrsc.orgnih.govrsc.org
Various strategies have been employed to achieve high levels of stereocontrol. These include:
Organocatalysis: Chiral organocatalysts, such as proline derivatives and chiral phosphoric acids, have been successfully used to catalyze asymmetric reactions, including Michael additions and cycloadditions, to generate enantioenriched spirocyclic compounds. mdpi.com
Metal-Catalyzed Asymmetric Reactions: Transition metal complexes with chiral ligands are widely used for enantioselective transformations. For example, palladium-catalyzed asymmetric synthesis of spiro[4.5]-1-one compounds has been reported. mdpi.com
Enzymatic Reactions: Biocatalysis offers a powerful approach for highly selective synthesis. For instance, enzymatic cyclopropanation catalyzed by an iridium-containing cytochrome has been used for the stereoselective synthesis of spirocyclic amines. acs.org
Substrate-Controlled Diastereoselective Reactions: The inherent chirality of a starting material can be used to direct the stereochemical outcome of subsequent reactions.
Table 2: Examples of Stereoselective Synthesis of Spiro[4.5]decane Derivatives
| Method | Catalyst/Reagent | Product Type | Diastereomeric/Enantiomeric Excess | Reference |
| Organocatalysis | BINOL-derived phosphoric acid | 2-amino-spiro[4.5]decane-6-ones | up to 99:1 dr | mdpi.com |
| Metal Catalysis | Pd metals | spiro[4.5]-1-one compounds | Asymmetric synthesis | mdpi.com |
| Biocatalysis | Iridium-containing cytochrome | Spirocyclic amines | High enantioselectivity | acs.org |
| Phase-Transfer Catalysis | Chiral cation catalyst | Spirocyclic azetidine (B1206935) oxindoles | up to 2:98 er | nih.gov |
Chemical Reactivity and Transformation of 1,4 Dioxa 7 Azaspiro 4.5 Dec 9 Ene
Reactions Involving the Azaspiro Ring System
The azaspiro ring system, which incorporates a piperidine (B6355638) ring, is a primary site for chemical modification, particularly at the nitrogen atom.
The secondary amine nitrogen in the piperidine ring is a nucleophilic center and readily undergoes a variety of functionalization reactions. These include N-alkylation, N-acylation, and N-arylation, providing a straightforward route to a diverse range of derivatives. For instance, N-alkylation can be achieved using various alkyl halides, while N-acylation is typically performed with acyl chlorides or anhydrides.
| Reaction Type | Reagent/Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-1,4-dioxa-7-azaspiro[4.5]dec-9-ene |
| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl-1,4-dioxa-7-azaspiro[4.5]dec-9-ene |
| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl-1,4-dioxa-7-azaspiro[4.5]dec-9-ene |
These functionalization reactions are fundamental in modifying the steric and electronic properties of the molecule, which can influence its biological activity and further reactivity.
Beyond functionalization at the nitrogen atom, the piperidine ring itself can undergo transformations. These can include oxidation reactions to introduce further functionality or ring-opening reactions under specific conditions. The stability of the piperidine ring is generally high, but its reactivity can be influenced by the nature of the substituent on the nitrogen atom.
Reactivity of the 1,4-Dioxa Moiety
The 1,4-dioxa moiety, a cyclic ketal, serves as a protecting group for a ketone functionality. Its stability and reactivity are key considerations in synthetic strategies involving 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene.
The ketal group is generally stable under neutral and basic conditions, allowing for a wide range of chemical modifications at other parts of the molecule without affecting the protected ketone. However, it is susceptible to hydrolysis under acidic conditions, which regenerates the corresponding ketone. This deprotection is a crucial step in many synthetic sequences where the ketone functionality is required in the final product.
The rate of hydrolysis can be influenced by the strength of the acid and the reaction temperature. This predictable reactivity makes the 1,4-dioxa moiety an effective and widely used protecting group.
Under certain conditions, the 1,4-dioxa ring can undergo ring-opening reactions other than simple hydrolysis. These pathways are less common but can be induced by specific reagents or reaction conditions, leading to more complex molecular rearrangements. Recyclization to form different heterocyclic systems is also a possibility, though this is highly dependent on the specific reaction partners and conditions employed.
Chemical Transformations of the Dec-9-ene Double Bond
The carbon-carbon double bond in the dec-9-ene ring is another key site for chemical transformations, allowing for the introduction of a variety of functional groups.
The double bond can readily undergo a range of addition reactions. For example, catalytic hydrogenation can reduce the double bond to yield the corresponding saturated analogue, 1,4-Dioxa-7-azaspiro[4.5]decane. Epoxidation of the double bond, typically using a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA), leads to the formation of an epoxide ring. This epoxide can then be subjected to nucleophilic ring-opening reactions to introduce a wide array of substituents. Dihydroxylation of the double bond, using reagents like osmium tetroxide or potassium permanganate, results in the formation of the corresponding diol.
| Reaction Type | Reagent/Conditions | Product |
| Hydrogenation | H₂, Pd/C | 1,4-Dioxa-7-azaspiro[4.5]decane |
| Epoxidation | m-CPBA | Corresponding epoxide |
| Dihydroxylation | OsO₄ or KMnO₄ | Corresponding diol |
These transformations of the double bond significantly increase the molecular complexity and provide access to a wide range of functionalized spirocyclic compounds.
Electrophilic and Nucleophilic Addition Reactions
The electron-rich nature of the double bond in this compound, enhanced by the electron-donating effect of the adjacent nitrogen atom, renders it highly susceptible to electrophilic attack. The initial interaction of an electrophile with the double bond is expected to form a stabilized carbocation intermediate, with the positive charge preferentially located at the carbon atom beta to the nitrogen. This regioselectivity is a consequence of the nitrogen's ability to stabilize the adjacent positive charge through resonance. Subsequent attack by a nucleophile would complete the addition reaction.
Conversely, direct nucleophilic addition to the double bond is generally not favored unless the double bond is activated by a strongly electron-withdrawing group, which is not the case in the parent compound. However, conjugate or Michael-type additions can occur if the nitrogen is acylated or otherwise functionalized to decrease its electron-donating ability and create a more electrophilic double bond.
Table 1: Predicted Reactivity in Addition Reactions
| Reaction Type | Reactivity | Expected Product |
|---|---|---|
| Electrophilic Addition (e.g., with H-X, X₂) | High | Halogenated or hydroxylated spirocyclic alkane |
| Nucleophilic Addition | Low (unless activated) | Not a primary reaction pathway |
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The enamine-like double bond of this compound makes it a valuable participant in various cycloaddition reactions, offering a pathway to construct more complex polycyclic systems.
Diels-Alder Reactions: In a normal electron-demand Diels-Alder reaction, the electron-rich double bond of this compound can act as the dienophile, reacting with a conjugated diene. youtube.com The stereochemistry of the resulting cyclohexene (B86901) ring is well-defined, following the general rules of the Diels-Alder reaction. youtube.com Alternatively, in an inverse-electron-demand Diels-Alder reaction, an N-acylated or otherwise electron-deficient derivative of the spirocycle could potentially act as the diene component, reacting with an electron-rich dienophile.
1,3-Dipolar Cycloadditions: this compound is also expected to be a good dipolarophile in 1,3-dipolar cycloaddition reactions. chemicalbook.com It can react with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to form five-membered heterocyclic rings fused to the piperidine core of the spirocycle. chemicalbook.com These reactions are valuable for the synthesis of novel, complex heterocyclic scaffolds.
Oxidation and Reduction Chemistry
The double bond and the nitrogen atom in this compound are the primary sites for oxidation and reduction reactions.
Oxidation: The enamine functionality is susceptible to oxidation. Allylic oxidation of cyclic enamides using reagents like tert-butyl hydroperoxide (TBHP) in the presence of a rhodium catalyst has been shown to produce enone products. libretexts.org By analogy, oxidation of this compound could potentially lead to the corresponding α,β-unsaturated ketone. Other oxidizing agents could lead to cleavage of the double bond or oxidation of the nitrogen atom.
Reduction: The double bond can be readily reduced to the corresponding saturated alkane, 1,4-Dioxa-7-azaspiro[4.5]decane, through catalytic hydrogenation. Various catalysts, such as palladium on carbon (Pd/C) or rhodium-based catalysts, are effective for the reduction of enamides and related systems. mdpi.com The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation.
Table 2: Summary of Predicted Oxidation and Reduction Reactions
| Reaction Type | Reagent/Catalyst | Expected Product |
|---|---|---|
| Allylic Oxidation | TBHP, Rh₂(cap)₄ | 1,4-Dioxa-7-azaspiro[4.5]dec-9-en-8-one |
Mechanistic Studies of Key Reactions and Pathways
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates is crucial for understanding reaction mechanisms. In the context of this compound, the following intermediates are expected:
Iminium Ions: In electrophilic additions, the initial attack of an electrophile on the double bond leads to the formation of a resonance-stabilized iminium ion. This intermediate is key to understanding the regioselectivity of the addition.
Radical Cations: In certain electron-transfer initiated reactions, such as some Diels-Alder cycloadditions, a radical cation intermediate can be formed from the enamine moiety. bham.ac.uk
Diradicals: In some thermal cycloadditions, a stepwise mechanism involving a diradical intermediate may compete with the concerted pathway, particularly at higher temperatures.
Transition State Analysis
The stereochemical outcome of many reactions of this compound is determined by the geometry of the transition state.
Diels-Alder Reactions: The preference for the endo or exo product in Diels-Alder reactions is governed by the relative energies of the corresponding transition states. Secondary orbital interactions are often invoked to explain the commonly observed endo selectivity. Computational studies on related systems have been used to model these transition states and predict product stereochemistry.
1,3-Dipolar Cycloadditions: The regioselectivity and stereoselectivity of 1,3-dipolar cycloadditions are also determined by the transition state geometry, which can be influenced by steric and electronic factors of both the dipolarophile and the 1,3-dipole.
Theoretical and Computational Studies of 1,4 Dioxa 7 Azaspiro 4.5 Dec 9 Ene
Conformational Analysis and Energetics of Spirocyclic Structures
The conformational landscape of spirocyclic compounds like 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene is a critical determinant of their physical, chemical, and biological properties. The spirocyclic nature of this molecule, where two rings are joined at a single carbon atom, imparts significant conformational rigidity compared to their non-spirocyclic counterparts. This rigidity can be advantageous in fields like drug discovery, as it reduces the entropic penalty upon binding to a biological target. nih.gov
Computational methods, such as molecular mechanics and quantum chemistry calculations, are invaluable tools for exploring the potential energy surface of such molecules and identifying the most stable conformers.
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations provide deep insights into the electronic structure and reactivity of molecules. For a molecule like this compound, Density Functional Theory (DFT) and ab initio methods would be the computational tools of choice.
Prediction of Reactivity and Regioselectivity
Quantum chemical calculations can predict the most likely sites for chemical reactions. For this compound, several reactive sites can be considered: the nitrogen atom, the double bond, and the oxygen atoms.
Calculated electrostatic potential maps would reveal the electron-rich and electron-poor regions of the molecule. The nitrogen atom and the β-carbon of the enamine are expected to be nucleophilic, while the α-carbon of the enamine and the hydrogen atoms on the carbon adjacent to the nitrogen are expected to be electrophilic or acidic.
For instance, in alkylation reactions, calculations could predict whether the reaction will occur at the nitrogen atom or the β-carbon of the enamine, providing valuable information for synthetic chemists. Studies on related 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have shown that alkylation can be directed to the carbon adjacent to the nitrogen. nih.gov
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations offer a dynamic perspective on the behavior of molecules and their interactions.
Computational Investigations of Reaction Mechanisms
Computational studies can elucidate the detailed step-by-step mechanism of chemical reactions. For example, the hydrolysis of the enamine functionality in this compound or its reaction with an electrophile could be modeled. Such studies would involve locating the transition states and intermediates along the reaction pathway, providing activation energies and reaction rates. This type of investigation has been successfully applied to understand the enzymatic hydrolysis of similar cyclic compounds. rsc.org
Table 2: Hypothetical Reaction Steps for Electrophilic Addition to this compound
| Step | Description | Key Intermediates/Transition States |
| 1 | Attack of the enamine double bond on an electrophile (E+). | Formation of a cation intermediate. |
| 2 | Nucleophilic attack by a counter-ion or solvent molecule. | Formation of the final product. |
| 3 | Potential rearrangement of the carbocation intermediate. | Transition state for rearrangement. |
Note: This table presents a hypothetical reaction pathway. Actual mechanisms would require detailed computational investigation.
In Silico Design Principles for Spirocyclic Scaffolds
The rigid three-dimensional structure of spirocycles makes them attractive scaffolds in medicinal chemistry. bldpharm.com Computational methods are instrumental in the in silico design of novel spirocyclic compounds with desired properties. By modifying the substituents on the this compound core, computational models can predict how these changes will affect properties such as binding affinity to a specific protein target, solubility, and metabolic stability.
For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of a series of this compound derivatives with their biological activity. This approach has been used in the design of other spirocyclic compounds. nih.gov
Advanced Applications of 1,4 Dioxa 7 Azaspiro 4.5 Dec 9 Ene As a Chemical Scaffold
Utilization in the Design and Synthesis of Complex Heterocyclic Compounds
The inherent structural features of the 1,4-dioxa-7-azaspiro[4.5]decane core—namely the secondary amine and the protected ketone—make it an ideal starting point for the synthesis of more elaborate molecular architectures.
The generation of compound libraries from a single, versatile precursor is a cornerstone of modern drug discovery. The 1,4-dioxa-7-azaspiro[4.5]decane scaffold is exceptionally well-suited for such diversification strategies. A key approach involves a multistage "diversity by divergence" synthesis, where a single precursor is sequentially modified to generate a large library of distinct compounds. nih.gov This strategy can introduce diversity in several ways:
Stereochemical Elaboration: Starting with the preparation and separation of different spirocyclic diastereomers. nih.gov
Scaffold Modification: Each diastereomer can be treated with various reagents, such as Horner-Wadsworth-Emmons reagents, to create a set of different core structures. nih.gov
Nitrogen Diversification: The secondary amine of the piperidine (B6355638) ring offers a prime handle for modification. Three different modes of nitrogen diversification can be employed with each scaffold to attach a wide array of substituents, exponentially increasing the number of final compounds. nih.gov
This divergent approach has been successfully used to create a 162-member compound library from a single precursor through 24 unique synthetic pathways. nih.gov
Another effective diversification method involves the alkylation of an enamine intermediate. For instance, the pyrrolidine (B122466) enamine of ethyl 3-oxopiperidine-1-carboxylate can be alkylated to introduce substituents at the 6-position of the piperidine ring, leading to the synthesis of various 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes. nih.gov
| Diversification Method | Key Reagents/Steps | Purpose |
| Multistage Divergence | Horner-Wadsworth-Emmons reagents; various N-alkylation/acylation reagents. | To systematically create a large library of N-diversified spirocyclic compounds from a single precursor. nih.gov |
| Enamine Alkylation | Pyrrolidine (to form enamine); alkylating agents (e.g., benzyl, indolylmethyl halides). | To introduce specific substituents at the C-6 position adjacent to the nitrogen atom. nih.gov |
Beyond simple diversification, the 1,4-dioxa-7-azaspiro[4.5]decane scaffold can serve as a foundational building block for constructing complex, multicyclic systems. The development of multicyclic peptides and other constrained molecules is of great interest as they often exhibit enhanced metabolic stability and higher binding potency compared to their linear counterparts. nih.gov
Cascade reactions, where a series of bond-forming events occur in a single pot, are a powerful tool for building molecular complexity. The secondary amine of the azaspirodecane can be used to form an in situ enamine or imine intermediate. This intermediate can then undergo a Michael-type addition followed by an intramolecular cyclization, effectively fusing a new ring onto the original spirocyclic framework. nih.gov Such strategies allow for the efficient, atom-economical construction of structurally diverse, natural product-like molecules from a convenient starting point. figshare.com
Role in Chemical Probe and Tool Development
Chemical probes are essential tools for studying biological systems. The rigid conformation of the spirocyclic scaffold makes it an excellent platform for designing selective ligands for protein targets. Derivatives of the closely related 1,4-dioxa-8-azaspiro[4.5]decane have been successfully developed into potent and selective chemical probes for medical imaging.
A notable example is the development of a fluorine-18 (B77423) labeled derivative, [¹⁸F]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, as a radioligand for the sigma-1 (σ₁) receptor. This receptor is overexpressed in a variety of human tumors, making it an attractive target for cancer imaging. The synthesized probe demonstrated high affinity for σ₁ receptors and was developed for use in Positron Emission Tomography (PET). In vivo studies using mouse tumor xenograft models showed high and specific accumulation of the radiotracer in tumors, which could be blocked by co-administration of a known σ₁ ligand, confirming the target specificity.
Similarly, derivatives of 1,4-dioxa-7-azaspiro[4.5]decane have been investigated as potential dopamine (B1211576) agonists, demonstrating the scaffold's utility in developing neurologically active agents. nih.gov
| Probe/Derivative | Target | Application | Key Finding |
| [¹⁸F]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ₁) Receptor | PET imaging of tumors | High and specific accumulation in human carcinoma and melanoma xenografts. |
| 6-(4-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane | Dopamine Receptors | Potential CNS/peripheral dopamine agonist | Exhibited potent peripheral dopamine agonist activity. nih.gov |
Materials Science Applications of Spirocyclic Systems
The unique, non-planar, and rigid geometry of spirocycles imparts interesting physical and material properties, making them attractive candidates for applications in materials science.
Spiro compounds are noted for their high morphological stability, a property often associated with polymeric systems, combined with the high charge mobility of low molecular weight materials. figshare.com This makes spiro-conjugated frameworks promising for use in electronic and optical materials. Oxaspirocyclic compounds, in particular, have been explored for their potential in developing optical materials.
The 1,4-dioxa-8-azaspiro[4.5]decane building block has been specifically used in the synthesis of spirocyclotriphosphazenes, demonstrating its ability to be incorporated into inorganic-organic hybrid macromolecular structures. While a niche application, it highlights the utility of the scaffold in creating functional materials with complex, three-dimensional architectures.
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of 1,4-dioxa-7-azaspiro[4.5]decane contains multiple sites capable of engaging in such interactions. The secondary amine (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the dioxolane ring can act as hydrogen bond acceptors.
The crystal structures of related oxaspirocyclic compounds have revealed the presence of extensive intra- and intermolecular hydrogen bonding networks (such as C–H···O bonds) as well as π-π stacking interactions. These non-covalent forces can guide the self-assembly of individual spirocyclic molecules into well-ordered, higher-dimensional supramolecular structures. This potential for self-assembly opens up possibilities for designing novel crystal architectures and functional soft materials based on the azaspirodecane scaffold.
Research into Imaging Agents and Contrast Agents (e.g., Metal-Free MRI Contrast Agents)
While direct research on the application of 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene as an imaging or contrast agent is not extensively documented in publicly available scientific literature, the broader class of spirocyclic compounds is the subject of growing interest in the development of advanced imaging probes, including metal-free magnetic resonance imaging (MRI) contrast agents. The unique three-dimensional structure of spirocyclic scaffolds offers potential advantages in the design of novel agents with improved efficacy and safety profiles.
The field of MRI is actively exploring alternatives to traditional gadolinium-based contrast agents, which can pose risks for patients with kidney problems. nih.govacs.org This has spurred research into organic radical contrast agents (ORCAs), which are metal-free. nih.govunl.edu Nitroxide radicals are a prominent class of ORCAs. unl.edusigmaaldrich.com The effectiveness of these agents is linked to their stability and their ability to alter the relaxation times of water protons, a property known as relaxivity. acs.org
Recent studies have highlighted the potential of incorporating nitroxides into spirocyclic structures to create more effective and stable metal-free MRI contrast agents. unl.edu Spirocyclic nitroxides are noted for their increased stability against reduction by biological agents like ascorbate, a crucial factor for in vivo applications. unl.edu The rigid nature of the spirocyclic framework can also enhance water relaxivity, leading to better image contrast. unl.eduunl.edu Research into novel spirocyclohexyl nitroxides for use as ORCAs has shown promise in achieving high water solubility and resistance to reduction in the bloodstream. unl.edu
Although not for MRI, a closely related saturated scaffold, 1,4-dioxa-8-azaspiro[4.5]decane, has been successfully utilized in the development of radioligands for positron emission tomography (PET) imaging. Derivatives of this compound have been labeled with Fluorine-18 and have shown high affinity for sigma-1 (σ1) receptors, which are overexpressed in certain tumor types. This demonstrates the utility of the azaspiro[4.5]decane framework as a scaffold for creating targeted imaging agents.
The exploration of spirocyclic compounds in imaging is a dynamic area of research. While specific data on this compound remains limited, the foundational research on related spirocyclic nitroxides and azaspiro[4.5]decane derivatives suggests that this class of compounds holds significant potential for the future development of novel imaging and contrast agents.
| Compound Class | Imaging Modality | Key Research Findings |
| Spirocyclohexyl Nitroxides | MRI (Metal-Free) | Offer a safer alternative to gadolinium-based agents. unl.edu Show promising water solubility and resistance to biological reduction. unl.edu The spirocyclic structure can enhance relaxivity. unl.edu |
| 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives | PET | [18F]-labeled derivatives serve as effective radioligands for sigma-1 receptors. |
Methodologies for Characterization and Structural Elucidation
Advanced Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic methods are indispensable for elucidating the intricate structural details of 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework. In the case of a related compound, 1,4-Dioxa-8-azaspiro[4.5]decane, ¹H NMR and ¹³C NMR spectra have been reported. chemicalbook.com For this compound, one would expect characteristic signals corresponding to the protons and carbons of the dioxolane ring, the piperidine (B6355638) ring, and the crucial vinyl group in the 9-position. The chemical shifts, coupling constants, and integration values would provide definitive evidence for the connectivity and local environment of each atom.
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. For the saturated analog, 1,4-Dioxa-8-azaspiro[4.5]decane, the molecular weight is 143.18 g/mol . nih.gov High-resolution mass spectrometry (HRMS) of this compound would be expected to provide an exact mass measurement, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural clues, as specific cleavage pathways can be correlated to the different functional groups and ring systems within the molecule.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretch of the dioxolane ring, the N-H stretch of the secondary amine, and the C=C stretch of the alkene group. The presence and position of these bands provide corroborating evidence for the proposed structure. For the related compound 1,4-Dioxa-8-azaspiro[4.5]decane, IR spectral data is available. chemicalbook.com
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals for vinyl protons (C9-H, C10-H), protons adjacent to the nitrogen, protons of the dioxolane ring, and protons on the piperidine ring. |
| ¹³C NMR | Resonances for the spiro carbon, carbons of the dioxolane ring, vinyl carbons (C9, C10), and carbons of the piperidine ring. |
| Mass Spec. | Molecular ion peak corresponding to the exact mass of C₇H₁₁NO₂. Fragmentation pattern showing loss of ethylene (B1197577) oxide or other characteristic fragments. |
| IR Spec. | Absorption bands for N-H stretching, C=C stretching, and C-O-C stretching. |
X-ray Crystallography for Precise Structural and Stereochemical Determination
While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| Unit Cell Dimensions | a, b, c (Å); β (°) | Defines the size and shape of the repeating unit. |
| Bond Lengths (Å) | C=C, C-N, C-O | Provides precise measurements of atomic distances. |
| Bond Angles (°) | C-N-C, O-C-O | Defines the geometry around each atom. |
| Torsional Angles (°) | Describes the conformation of the rings. |
Chromatographic and Other Separation Techniques for Purification and Analysis
The synthesis of this compound would likely result in a mixture of the desired product, starting materials, and byproducts. Therefore, effective purification techniques are crucial to obtain a sample of high purity for subsequent characterization and use.
Column Chromatography is a standard method for the purification of organic compounds. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase (a solvent or mixture of solvents), the components of the reaction mixture can be separated based on their differential adsorption. The polarity of this compound, imparted by the amine and dioxolane functionalities, would dictate the choice of the chromatographic conditions.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for assessing the purity of the isolated compound. These methods can separate even trace impurities and provide a quantitative measure of the purity of the sample. In some cases, preparative HPLC can also be used for the final purification of small quantities of the compound.
The purification of related spiro compounds, such as the preparation of 8-azaspiro spectrabase.comgoogle.comdecane-7,9-dione, often involves recrystallization from a suitable solvent like ethanol (B145695) to obtain a crystalline solid of high purity. google.com
Outlook and Future Research Directions
Emerging Synthetic Strategies for Dioxa-Azaspiro[4.5]dec-9-ene Variants
The development of novel and efficient synthetic routes to access the 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene core is a fundamental prerequisite for any further investigation. Future research could focus on adapting existing methodologies for related azaspirocycles. Potential strategies might include:
Intramolecular Cyclization Reactions: Exploration of intramolecular Mannich-type reactions or intramolecular hetero-Diels-Alder reactions from appropriately functionalized acyclic precursors could provide a direct route to the spirocyclic framework.
Ring-Closing Metathesis (RCM): The use of RCM on a diene precursor containing the necessary nitrogen and oxygen functionalities could be a powerful tool for constructing the piperidine (B6355638) ring with the desired endocyclic double bond.
Flow Chemistry Approaches: Continuous flow synthesis could offer advantages in terms of reaction control, safety, and scalability for key synthetic intermediates or the final cyclization step.
Exploration of Unconventional Reactivity and Catalysis
The unique structural features of this compound, namely the spirocyclic ketal, the secondary amine, and the enamine-like double bond, suggest a rich and underexplored reactive landscape. Future research directions could include:
Catalytic Activity: Investigating the potential of the nitrogen atom within the spirocycle to act as a ligand for transition metals, thereby creating novel catalysts for asymmetric synthesis.
Domino Reactions: Designing and exploring domino reaction sequences that are initiated by the reactivity of the enamine moiety, potentially leading to the rapid construction of complex polycyclic structures.
Electrochemical and Photochemical Reactivity: Studying the behavior of the compound under electrochemical or photochemical conditions to unlock novel reaction pathways and synthetic transformations.
Integration of Advanced Computational Methods in Chemical Discovery
Given the lack of experimental data, computational chemistry stands as a powerful tool to predict the properties and reactivity of this compound and guide future experimental work.
Conformational Analysis: Performing detailed conformational analysis to understand the preferred three-dimensional structure and its influence on reactivity.
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) calculations to model potential reaction pathways for its synthesis and derivatization, thereby predicting reaction feasibility and identifying potential byproducts.
Virtual Screening: Employing computational docking studies to screen the compound against various biological targets to predict potential bioactivities and guide the design of new derivatives with therapeutic potential.
Development of Novel Chemical Applications and Derivatization Strategies
The development of applications for this compound is contingent on successful synthetic access and an understanding of its reactivity. Potential areas of exploration include:
Medicinal Chemistry Scaffolds: The spirocyclic framework is a common motif in natural products and pharmaceutically active compounds. Future work could involve the synthesis of a library of derivatives by functionalizing the nitrogen atom and exploring their biological activities. For instance, derivatives of the related 1,4-dioxa-8-azaspiro[4.5]decane have been investigated as σ1 receptor ligands for potential use in tumor imaging. nih.gov
Materials Science: Incorporating the spirocyclic unit into polymers or other materials to modulate their physical and chemical properties.
Asymmetric Synthesis: Utilizing the chiral nature of the spirocycle (if resolved into its enantiomers) as a scaffold or auxiliary in asymmetric transformations.
Q & A
Q. What are the established synthetic routes for 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation reactions between precursors like diols and amines under acidic or catalytic conditions. For example, spirocyclic ethers are often synthesized via nucleophilic ring-opening of epoxides followed by cyclization. Optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst loading) using techniques like thin-layer chromatography (TLC) or in situ FTIR. Safety protocols for handling reactive intermediates (e.g., epoxides) must be prioritized .
Q. How can the structural purity of this compound be validated?
X-ray crystallography using programs like SHELX is the gold standard for confirming spirocyclic structures. For routine validation, combine - and -NMR to verify proton environments and quaternary carbons. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-reference spectral data with PubChem records to detect impurities .
Q. What safety precautions are critical when handling this compound?
The compound may pose respiratory and dermal hazards (H315, H318, H335). Use fume hoods, nitrile gloves, and safety goggles. Store in sealed containers at 2–8°C in darkness to prevent degradation. In case of exposure, follow GHS-recommended first-aid measures, including immediate rinsing and medical consultation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in drug design?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric and electronic effects of the spirocyclic core. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets like enzymes or receptors. Validate predictions with in vitro assays, such as enzyme inhibition or cell viability tests .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from assay variability (e.g., cell line differences) or impurity profiles. Reproduce experiments under standardized conditions (OECD guidelines) and characterize batch purity via HPLC. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can environmental persistence and toxicity of this compound be systematically evaluated?
Follow EPA’s TSCA framework:
- Fate studies : Use OECD 307 to assess biodegradation in soil/water.
- Ecotoxicology : Perform acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201).
- Analytical methods : Quantify environmental residues via GC-MS with detection limits <1 ppb, as outlined in EPA’s draft risk evaluation .
Q. What advanced spectroscopic techniques characterize its dynamic behavior in solution?
Variable-temperature NMR (- or -labeled analogs) reveals conformational flexibility. Pulsed-field gradient (PFG) NMR measures diffusion coefficients to study aggregation. Time-resolved fluorescence spectroscopy tracks excited-state interactions with biomolecules .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
